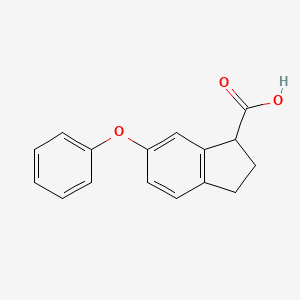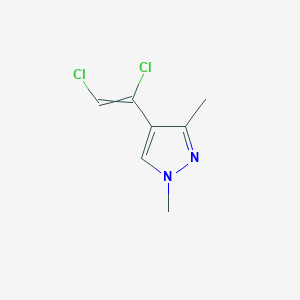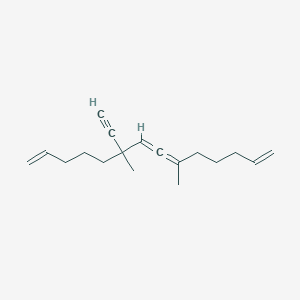![molecular formula C9H14O4 B14585014 [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid CAS No. 61402-62-8](/img/structure/B14585014.png)
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is a chiral compound with a cyclopentane ring substituted with an acetyloxy group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid typically involves the esterification of the corresponding cyclopentyl alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding cyclopentyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Cyclopentyl alcohol and acetic acid.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and in the development of enzyme inhibitors.
Medicine
Industry
Used in the synthesis of fine chemicals and as a building block for more complex molecules in the chemical industry.
Mécanisme D'action
The mechanism of action of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid involves the hydrolysis of the ester bond by esterases, releasing the active cyclopentyl alcohol and acetic acid. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl acetic acid: Lacks the acetyloxy group.
Cyclopentyl acetate: Lacks the acetic acid moiety.
Cyclopentanol: Lacks both the acetyloxy and acetic acid groups.
Uniqueness
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is unique due to its chiral nature and the presence of both acetyloxy and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
61402-62-8 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-[(1S,2S)-2-acetyloxycyclopentyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-8-4-2-3-7(8)5-9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
Clé InChI |
VTRYPSHROQQHIW-YUMQZZPRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)O |
SMILES canonique |
CC(=O)OC1CCCC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)








![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)


![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
